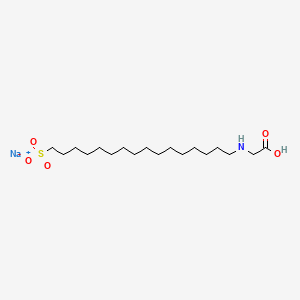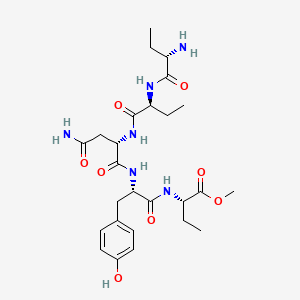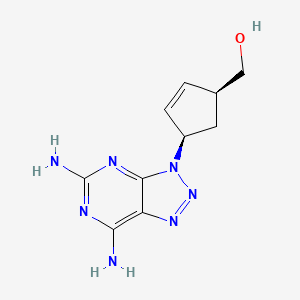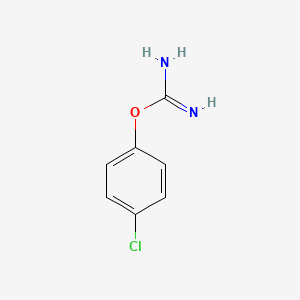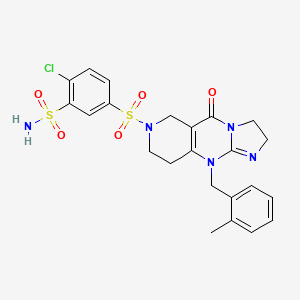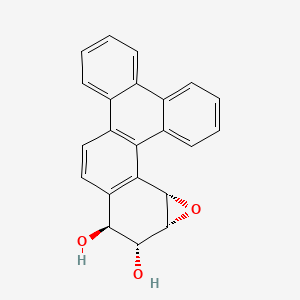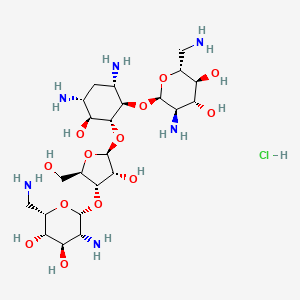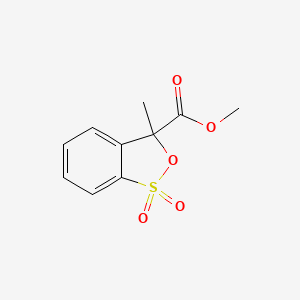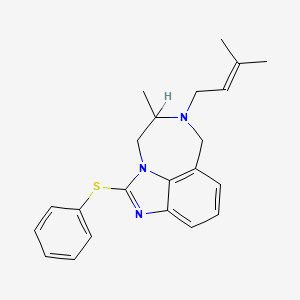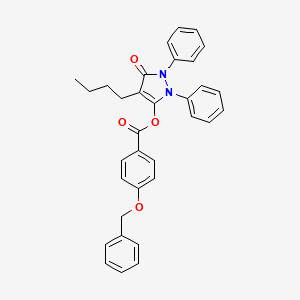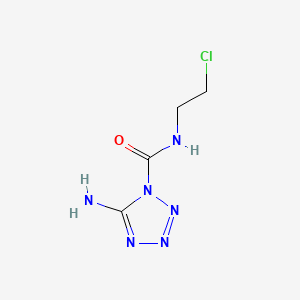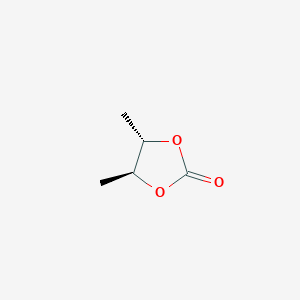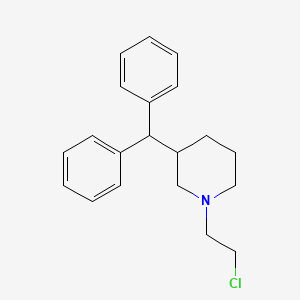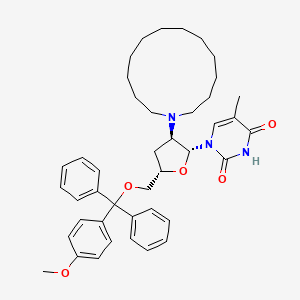
2'-(Dodecamethyleneimino)-5'-(4-methoxytrityl)-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic compound that combines a thymidine derivative with a protective group, 4-methoxytrityl, and a dodecamethyleneimino linker. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Formation of the Linker: The dodecamethyleneimino linker is introduced through a nucleophilic substitution reaction, where the protected thymidine reacts with a suitable dodecamethyleneimino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine undergoes several types of chemical reactions:
Deprotection: The 4-methoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl group.
Nucleophilic Substitution: The dodecamethyleneimino linker can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like triethylamine.
Major Products
Deprotected Thymidine: Removal of the 4-methoxytrityl group yields 3’-deoxythymidine.
Functionalized Derivatives: Nucleophilic substitution reactions can produce a variety of functionalized thymidine derivatives.
Scientific Research Applications
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: The compound is explored for its potential in developing antiviral and anticancer agents.
Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces.
Mechanism of Action
The mechanism of action of 2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine involves:
Comparison with Similar Compounds
Similar Compounds
4-Monomethoxytrityl Chloride: Used for similar protective purposes in nucleic acid chemistry.
4,4’-Dimethoxytrityl Chloride: Another protective group used in oligonucleotide synthesis.
Uniqueness
2’-(Dodecamethyleneimino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its combination of a long dodecamethyleneimino linker and the 4-methoxytrityl protective group, which provides enhanced stability and versatility in synthetic applications .
Properties
CAS No. |
134935-04-9 |
|---|---|
Molecular Formula |
C42H53N3O5 |
Molecular Weight |
679.9 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C42H53N3O5/c1-32-30-45(41(47)43-39(32)46)40-38(44-27-17-9-7-5-3-4-6-8-10-18-28-44)29-37(50-40)31-49-42(33-19-13-11-14-20-33,34-21-15-12-16-22-34)35-23-25-36(48-2)26-24-35/h11-16,19-26,30,37-38,40H,3-10,17-18,27-29,31H2,1-2H3,(H,43,46,47)/t37-,38+,40+/m0/s1 |
InChI Key |
JHUMVKDUSIZVSO-PQTOBSADSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCCCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


